molecular formula C22H30O5 B3188939 Desfluoro (9S,10R,14S,17R)-Betamethasone CAS No. 2597-76-4

Desfluoro (9S,10R,14S,17R)-Betamethasone

Cat. No.: B3188939
CAS No.: 2597-76-4
M. Wt: 374.5 g/mol
InChI Key: WNYLPFCKNQAAMB-JMDSDPCGSA-N
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Description

Desfluoro (9S,10R,14S,17R)-Betamethasone is a synthetic glucocorticoid, a class of corticosteroids that are used for their anti-inflammatory and immunosuppressive properties. This compound is a derivative of Betamethasone, where a fluorine atom has been removed, potentially altering its pharmacological profile.

Scientific Research Applications

Desfluoro (9S,10R,14S,17R)-Betamethasone has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of glucocorticoid analogs.

    Biology: Investigated for its effects on cellular processes and gene expression.

    Medicine: Explored for its potential therapeutic effects in inflammatory and autoimmune diseases.

    Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desfluoro (9S,10R,14S,17R)-Betamethasone typically involves multiple steps, starting from a steroidal precursor. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Selective reduction of ketones to secondary alcohols.

    De-fluorination: Removal of the fluorine atom from the Betamethasone molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Desfluoro (9S,10R,14S,17R)-Betamethasone undergoes several types of chemical reactions:

    Oxidation: Conversion of alcohol groups to ketones or aldehydes.

    Reduction: Reduction of ketones to secondary alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound.

Mechanism of Action

Desfluoro (9S,10R,14S,17R)-Betamethasone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it modulates the transcription of target genes involved in inflammatory and immune responses. The molecular targets include various cytokines, enzymes, and adhesion molecules.

Comparison with Similar Compounds

Similar Compounds

    Betamethasone: The parent compound with a fluorine atom.

    Dexamethasone: Another glucocorticoid with a similar structure but different substituents.

    Prednisolone: A related corticosteroid with a different pharmacological profile.

Uniqueness

Desfluoro (9S,10R,14S,17R)-Betamethasone is unique due to the absence of the fluorine atom, which may result in different pharmacokinetics and pharmacodynamics compared to its fluorinated counterparts. This can lead to variations in potency, duration of action, and side effect profile.

Properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,16S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-17,19,23,25,27H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19+,20-,21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYLPFCKNQAAMB-JMDSDPCGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948872
Record name 11,17,21-Trihydroxy-16-methylpregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2597-76-4
Record name Pregna-1,4-diene-3,20-dione, 11,17-21-trihydroxy-16-methyl-, (11beta,16beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002597764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11,17,21-Trihydroxy-16-methylpregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desfluoro (9S,10R,14S,17R)-Betamethasone
Reactant of Route 2
Desfluoro (9S,10R,14S,17R)-Betamethasone
Reactant of Route 3
Reactant of Route 3
Desfluoro (9S,10R,14S,17R)-Betamethasone
Reactant of Route 4
Desfluoro (9S,10R,14S,17R)-Betamethasone
Reactant of Route 5
Desfluoro (9S,10R,14S,17R)-Betamethasone
Reactant of Route 6
Desfluoro (9S,10R,14S,17R)-Betamethasone

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